N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2034619-24-2
VCID: VC7334592
InChI: InChI=1S/C15H14N2S2.ClH/c1-11-7-8-14(19-11)13-10-18-15(17-13)16-9-12-5-3-2-4-6-12;/h2-8,10H,9H2,1H3,(H,16,17);1H
SMILES: CC1=CC=C(S1)C2=CSC(=N2)NCC3=CC=CC=C3.Cl
Molecular Formula: C15H15ClN2S2
Molecular Weight: 322.87

N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride

CAS No.: 2034619-24-2

VCID: VC7334592

Molecular Formula: C15H15ClN2S2

Molecular Weight: 322.87

* For research use only. Not for human or veterinary use.

N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride - 2034619-24-2

Description

N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in their five-membered ring structure, which makes them highly versatile in medicinal chemistry. The specific substitution pattern in this compound, including the benzyl group, methylthiophene moiety, and amine functionality, suggests potential applications in pharmacology and materials science.

Synthesis

The synthesis of N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride typically involves multi-step reactions starting from commercially available precursors:

  • Preparation of the Thiazole Core: A condensation reaction between a thiourea derivative and an α-haloketone forms the thiazole nucleus.

  • Substitution with Methylthiophene: The introduction of the 5-methylthiophene group can be achieved via electrophilic substitution or coupling reactions.

  • Benzylation of the Amine Group: The amine functionality is reacted with benzyl chloride under basic conditions to introduce the benzyl group.

  • Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to yield the hydrochloride salt.

Table 2: Reaction Scheme Overview

StepReactantsConditionsProduct
1Thiourea + α-haloketoneHeat, solvent (ethanol)Thiazole intermediate
2Thiazole intermediate + methylthiopheneCatalyst (Pd/C), refluxSubstituted thiazole
3Substituted thiazole + benzyl chlorideBase (NaOH), RTBenzylated thiazole
4Benzylated thiazole + HClAcidificationHydrochloride salt

Table 3: Biological Activities of Related Compounds

ActivityTarget Organism/Cell LineMechanism of Action
AntibacterialStaphylococcus aureus, E. coliEnzyme inhibition (e.g., DNA gyrase)
AnticancerMCF7 (breast cancer cells)Induction of apoptosis
Anti-inflammatoryHuman COX enzymesInhibition of prostaglandin synthesis

Analytical Characterization

The characterization of this compound involves several spectroscopic and chromatographic techniques:

  • NMR Spectroscopy (1H and 13C): Confirms the chemical environment of protons and carbons in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): Identifies functional groups such as amines, aromatic rings, and thiazoles.

  • Elemental Analysis: Verifies the compound's purity and composition.

Table 4: Key Spectroscopic Data

TechniqueCharacteristic Peaks/Values
NMR (1H)δ ~7.0–8.0 ppm (aromatic), ~3.5 ppm (CH2)
IR~3200 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N stretch)
Mass Specm/z = 308 ([M+H]+ for free base)
CAS No. 2034619-24-2
Product Name N-benzyl-4-(5-methylthiophen-2-yl)thiazol-2-amine hydrochloride
Molecular Formula C15H15ClN2S2
Molecular Weight 322.87
IUPAC Name N-benzyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride
Standard InChI InChI=1S/C15H14N2S2.ClH/c1-11-7-8-14(19-11)13-10-18-15(17-13)16-9-12-5-3-2-4-6-12;/h2-8,10H,9H2,1H3,(H,16,17);1H
Standard InChIKey CDRZUVWOYYQOPO-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C2=CSC(=N2)NCC3=CC=CC=C3.Cl
Solubility not available
PubChem Compound 72720134
Last Modified Aug 19 2023

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